molecular formula C9H7BrFN3 B1311341 1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole CAS No. 214540-43-9

1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole

Cat. No.: B1311341
CAS No.: 214540-43-9
M. Wt: 256.07 g/mol
InChI Key: MUYAKFNLCJMPDH-UHFFFAOYSA-N
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Description

1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles. It is characterized by the presence of a benzyl group, a bromine atom, and a fluorine atom attached to the triazole ring.

Preparation Methods

The synthesis of 1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole typically involves the following steps:

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole has several scientific research applications:

Comparison with Similar Compounds

1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole can be compared with other similar compounds, such as:

    1-Benzyl-3-chloro-5-fluoro-1H-1,2,4-triazole: Similar structure but with a chlorine atom instead of bromine.

    1-Benzyl-3-bromo-5-chloro-1H-1,2,4-triazole: Similar structure but with a chlorine atom instead of fluorine.

    1-Benzyl-3-bromo-5-methyl-1H-1,2,4-triazole: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and applications.

Properties

IUPAC Name

1-benzyl-3-bromo-5-fluoro-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFN3/c10-8-12-9(11)14(13-8)6-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYAKFNLCJMPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NC(=N2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447760
Record name 1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214540-43-9
Record name 1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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